cyclooctylmethanamine
Overview
Description
Cyclooctylmethanamine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medical Applications of Cyclam Complexes
Cyclams, including derivatives like cyclooctylmethylamine, have garnered interest in medical research. These 14-membered tetraamine macrocycles exhibit strong binding to a range of metal ions, which has led to their exploration in various medical applications. Notably, clinical trials have been conducted using bicyclam for AIDS treatment and stem cell mobilization. Additionally, their adducts with Tc and Cu radionuclides show promise for diagnostic and therapeutic purposes in medicine. The broad spectrum of potential applications extends to Cr, Mn, Zn, and Ru cyclams as well (Liang & Sadler, 2004).
Pharmacological Screening of Benzimidazole-Morpholine Derivatives
Research into benzimidazole-morpholine derivatives, which include structures similar to cyclooctylmethylamine, has revealed their potential as multi-action therapeutic agents. These compounds have demonstrated inhibitory effects on enzymes like acetylcholinesterase (AChE), monoamine oxidase A (MAO-A) and B (MAO-B), and cyclooxygenase-1 and -2 (COX-1 and COX-2). This indicates their applicability in treating inflammatory diseases and other health conditions (Can et al., 2017).
Pharmaceutical Applications of Cyclodextrins
Cyclodextrins, which are cyclic oligomers of glucose, have seen extensive use in the pharmaceutical industry, often in connection with compounds like cyclooctylmethylamine. They enhance the solubility of poorly soluble drugs, increase drug permeability through biological membranes, and improve drug bioavailability. Their structures allow for the formation of inclusion complexes with lipophilic moieties of hydrophobic drugs, making them invaluable in drug delivery systems (Jansook, Ogawa, & Loftsson, 2018).
Analgesic and Anti-inflammatory Potential
Research on compounds like 2-(E)-substituted benzylidene-6-(N-substituted aminomethyl)cyclohexanones, which are structurally related to cyclooctylmethylamine, has shown promising analgesic and anti-inflammatory properties. These compounds have demonstrated moderate analgesic activity and remarkable anti-inflammatory activities in oral administration, suggesting their potential as nonsteroidal anti-inflammatory agents (Liu et al., 2013).
Synthesis and Receptor Antagonist Applications
Cyclooctylmethylamine has been directly utilized in the synthesis of specific compounds like J-113397, a non-peptide ORL-1 receptor antagonist. The efficiency of this synthesis approach and the potential medical applications of such receptor antagonists demonstrate the broad utility of cyclooctylmethylamine in pharmaceutical research and development (De Risi et al., 2001).
Mechanism of Action
Target of Action
The target of a compound is usually a protein in the body that the compound interacts with. This could be an enzyme, a receptor, or any other protein that plays a role in biological processes .
Mode of Action
The mode of action refers to how the compound interacts with its target. This could involve binding to the target, inhibiting its function, or enhancing its function .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that take place in a cell. The compound can affect these pathways by interacting with one or more enzymes in the pathway, thereby altering the final product or the rate at which it is produced .
Pharmacokinetics
This refers to how the compound is absorbed, distributed, metabolized, and excreted in the body (ADME). These properties can affect the compound’s bioavailability, or how much of the compound is able to have an active effect in the body .
Result of Action
The result of the compound’s action would be the changes that occur in the cell or the body as a result of the compound’s interaction with its target. This could include changes in cellular processes, gene expression, or physiological responses .
Action Environment
The action of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. These factors can affect the compound’s stability, its ability to reach its target, and its overall effectiveness .
Properties
IUPAC Name |
cyclooctylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c10-8-9-6-4-2-1-3-5-7-9/h9H,1-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOIKWAYFXTZOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197111 | |
Record name | Cyclooctylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4734-81-0 | |
Record name | Cyclooctanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4734-81-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclooctylmethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004734810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclooctylmethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclooctylmethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclooctylmethylamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKA3K9F7DL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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